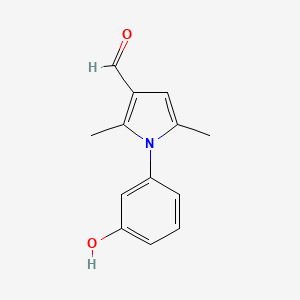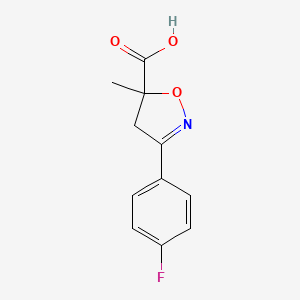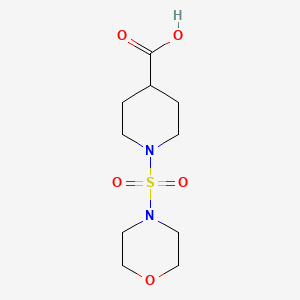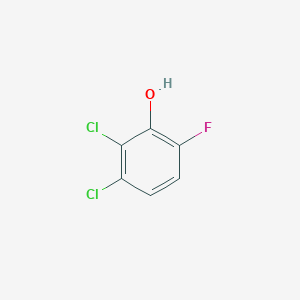
2,3-Dichloro-6-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2,3-Dichloro-6-fluorophenol is a chlorinated fluorophenol that is not directly discussed in the provided papers. However, related compounds such as 2-chloro-5-fluoro phenol (2C5FP) have been studied for their molecular structure and antibacterial properties . These related compounds share some structural similarities with 2,3-Dichloro-6-fluorophenol, such as the presence of chloro and fluoro substituents on the phenolic ring, which can influence their chemical behavior and biological activity.
Synthesis Analysis
While the synthesis of 2,3-Dichloro-6-fluorophenol is not explicitly detailed in the provided papers, the synthesis of similar compounds often involves halogenation reactions where chlorine and fluorine atoms are introduced into the phenolic ring. For instance, the synthesis of highly fluorinated dithieno[3,2-b:2',3'-d]phospholes with stabilized LUMO levels involves cross-coupling reactions with fluorinated phenyl groups . Such methods could potentially be adapted for the synthesis of 2,3-Dichloro-6-fluorophenol by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of chloro-fluorophenols can be determined using techniques such as NMR, FT-IR, Raman spectroscopy, and electron diffraction . These methods provide information on the vibrational spectral characteristics and molecular geometry, which are crucial for understanding the behavior of the molecule. For example, the molecular structure of 2-fluorophenol and 2,6-difluorophenol has been determined by electron diffraction, revealing the possibility of intramolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of chloro-fluorophenols can be inferred from their global chemical descriptors, such as molecular stability and reactivity . These compounds can participate in various chemical reactions, including hydrogen bonding and dimerization, which can affect their biological activity. For example, 2-chloro-5-fluoro phenol (2C5FP) has been shown to possess antibacterial activity, which is supported by molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-fluorophenols, such as their optoelectronic properties, can be influenced by the position and nature of the substituents on the phenolic ring . For instance, the presence of fluorine atoms can lead to smaller HOMO-LUMO gaps and stabilized LUMO levels due to their electron-withdrawing nature . Additionally, the non-linear optical (NLO) properties and thermodynamic parameters of these compounds can be investigated to understand their potential applications .
Aplicaciones Científicas De Investigación
Monofluoro- and Monochlorophenols Structure under Varying Conditions
Research on derivatives of 2,3-Dichloro-6-fluorophenol, such as 2-fluorophenol and 3-chlorophenol, has revealed intricate details about their structures at low temperatures and high pressures. These studies provide insights into hydrogen-bond formations and molecular interactions, which are critical for understanding the behavior and applications of these compounds in various scientific domains (Oswald et al., 2005).
Conformer Geometries and Rotational Spectra The rotational spectra and conformer geometries of related molecules, such as 2-fluorophenol, have been extensively studied. These studies contribute to our understanding of molecular interactions and the stability of various conformers, which is valuable in the field of molecular spectroscopy and for the development of materials with specific properties (Bell et al., 2017).
Molecular Interactions and Reactivity
Hydrogen-Atom Tunneling and Isomerization Research on molecules like 2-chloro-6-fluorophenol, closely related to 2,3-Dichloro-6-fluorophenol, has demonstrated fascinating phenomena such as hydrogen-atom tunneling and isomerization in low-temperature matrices. These studies not only unravel the complex behavior of halogenated phenols but also shed light on their reactivity and stability under different conditions (Nanbu et al., 2011).
Applications in Biodegradation and Environmental Sciences
Degradation by Rhodococcus Strain Certain bacteria, like a strain of Rhodococcus, have been found capable of degrading compounds such as 2-fluorophenol, demonstrating potential applications in bioremediation and environmental clean-up. This research opens up avenues for using microbial pathways to degrade pollutants and offers insights into the metabolic pathways involved (Duque et al., 2012).
Oxidation by Tyrosinase and Enzymatic Reactions The activity of enzymes like tyrosinase towards fluorophenols has been studied to understand the enzymatic pathways and the chemical reactivity of these compounds. These insights are crucial for biotechnological applications where enzymatic processes are used for synthesis and degradation of complex organic molecules (Battaini et al., 2002).
Safety And Hazards
2,3-Dichloro-6-fluorophenol is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
2,3-dichloro-6-fluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZXPXPRCGLXRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402914 |
Source


|
| Record name | 2,3-Dichloro-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-fluorophenol | |
CAS RN |
886497-60-5 |
Source


|
| Record name | 2,3-Dichloro-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

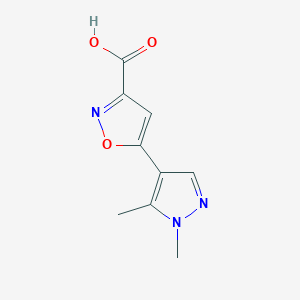
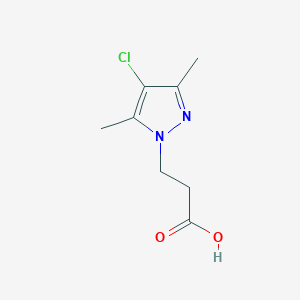
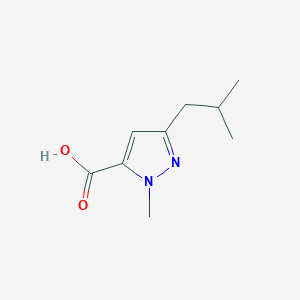
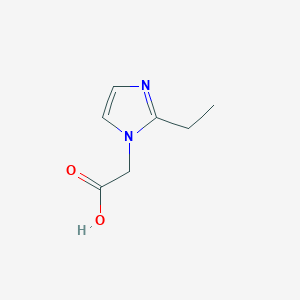
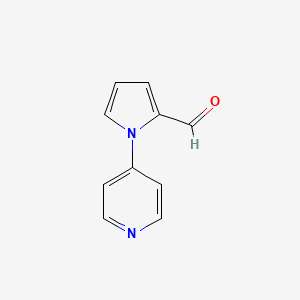
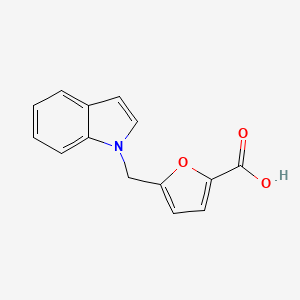
![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)
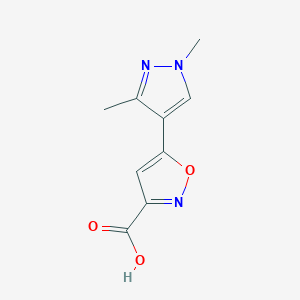
![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)
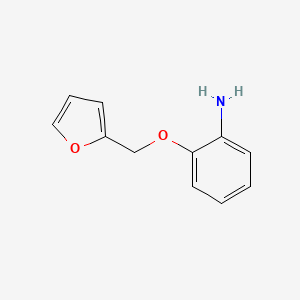
![1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1335184.png)
